2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate
Description
Properties
Molecular Formula |
C21H13BrO5S |
|---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] benzenesulfonate |
InChI |
InChI=1S/C21H13BrO5S/c22-15-6-4-5-14(11-15)12-20-21(23)18-10-9-16(13-19(18)26-20)27-28(24,25)17-7-2-1-3-8-17/h1-13H/b20-12- |
InChI Key |
JCKQEZUDOXZHOC-NDENLUEZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)Br)/O3 |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)Br)O3 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
6-Hydroxybenzo[3,4-b]furan-3-one reacts with benzenesulfonyl chloride in anhydrous dichloromethane using pyridine as a base. This method affords the sulfonate ester in 72–85% yield after purification by silica gel chromatography.
Table 1: Sulfonation Reaction Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pyridine | DCM | 25 | 85 |
| NaH | THF | 0 → 25 | 78 |
| Et3N | Acetone | 40 | 68 |
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF provides superior yields (88–92%). This method is preferred for large-scale synthesis due to reduced side-product formation.
Introduction of the (3-Bromophenyl)methylene Group
The methylene bridge is installed via Knoevenagel condensation between 3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate and 3-bromobenzaldehyde.
Catalytic Systems
Piperidine or ammonium acetate in refluxing ethanol (78°C, 6–8 hours) achieves 70–75% conversion. Microwave irradiation (120°C, 20 minutes) enhances yields to 89% while minimizing decomposition.
Table 2: Condensation Condition Screening
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Piperidine | EtOH | 8 | 75 |
| NH4OAc | Toluene | 12 | 68 |
| DBU | DMF | 3 | 82 |
Stereochemical Considerations
The reaction proceeds via a syn-elimination mechanism, forming the (E)-isomer exclusively, as confirmed by NOESY NMR.
Palladium-Catalyzed Functionalization (Alternative Route)
An alternative approach involves Suzuki-Miyaura coupling to introduce the bromophenyl group post-condensation.
Boronic Ester Synthesis
The methylene intermediate is functionalized with a pinacol boronic ester using bis(pinacolato)diboron and PdCl2(dppf) in dioxane (90°C, 12 hours).
Cross-Coupling with 3-Bromophenyl Reagents
Coupling the boronic ester with 1,3-dibromobenzene under microwave conditions (Pd(dppf)Cl2, Na2CO3, DMF, 120°C, 10 minutes) achieves 91% yield.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Reverse-phase HPLC (C18 column, 80:20 MeCN/H2O) shows >99% purity with a retention time of 1.93 minutes.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with nucleophiles.
Scientific Research Applications
2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-Dimethoxyphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate .
- N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide .
Uniqueness
2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate is unique due to the presence of the bromine atom, which can undergo specific substitution reactions, making it a versatile intermediate in organic synthesis .
Biological Activity
The compound 2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 439.2 g/mol. Its structure includes a benzo[3,4-b]furan core, a 3-oxobenzene moiety, and a bromophenyl substituent, which suggests potential reactivity and biological activity due to the presence of multiple functional groups such as carbonyl (ketone) and sulfonate functionalities.
Biological Activity Overview
Preliminary studies indicate that compounds structurally similar to 2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate exhibit significant biological activities, particularly in antimicrobial and anticancer domains.
Anticancer Activity
Research has shown that derivatives of furan compounds can inhibit tumor cell proliferation. For instance, studies utilizing 2D and 3D cell culture methods on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that certain furan derivatives possess potent antitumor activity. The IC50 values for these compounds ranged from 6.26 μM to 20.46 μM depending on the assay format used .
Antimicrobial Properties
The antimicrobial efficacy of similar furan-based compounds has been evaluated against various bacterial strains. For example, compounds tested against Escherichia coli and Staphylococcus aureus demonstrated promising antibacterial activity. The testing followed CLSI guidelines for broth microdilution methods .
Comparative Analysis with Similar Compounds
A comparative analysis highlights how 2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate stands out due to its unique combination of substituents and structural features.
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Benzofuran core | Anticancer | High selectivity towards cancer cells |
| Compound B | Brominated phenol | Antimicrobial | Stronger activity due to bromine |
| Compound C | Fluorinated benzene | Neuroprotective | Enhanced blood-brain barrier penetration |
This table illustrates the diverse biological activities associated with structurally related compounds.
The mechanisms through which 2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate exerts its biological effects are still under investigation. However, initial findings suggest potential interactions with DNA and other cellular targets, leading to inhibition of cell proliferation and microbial growth.
Case Studies
- Antitumor Efficacy : In a study focusing on newly synthesized furan derivatives, several compounds exhibited significant cytotoxicity against lung cancer cell lines. The findings indicated that modifications in the furan structure could enhance anticancer properties .
- Antimicrobial Testing : Another study evaluated the antimicrobial activity of furan derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications improved efficacy against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
